Benzastatin B

Description

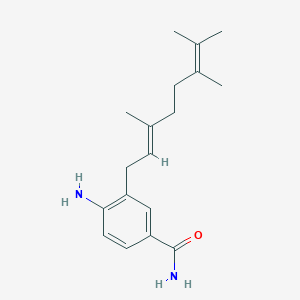

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26N2O |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

4-amino-3-[(2E)-3,6,7-trimethylocta-2,6-dienyl]benzamide |

InChI |

InChI=1S/C18H26N2O/c1-12(2)14(4)7-5-13(3)6-8-15-11-16(18(20)21)9-10-17(15)19/h6,9-11H,5,7-8,19H2,1-4H3,(H2,20,21)/b13-6+ |

InChI Key |

AMVJJFBYMZKZRU-AWNIVKPZSA-N |

Isomeric SMILES |

CC(=C(C)CC/C(=C/CC1=C(C=CC(=C1)C(=O)N)N)/C)C |

Canonical SMILES |

CC(=C(C)CCC(=CCC1=C(C=CC(=C1)C(=O)N)N)C)C |

Synonyms |

benzastatin B |

Origin of Product |

United States |

Origin, Cultivation, and Strain Engineering of Benzastatin B Producer Organisms

Identification and Classification of Streptomyces Species as Primary Biosynthetic Sources

The primary producers of benzastatins, including Benzastatin B, are bacteria belonging to the genus Streptomyces, a group of Actinomycetes renowned for their prolific production of a wide array of secondary metabolites. researchgate.netnih.gov These soil-dwelling, filamentous bacteria are a significant source of clinically important natural products. nih.govbiorxiv.org

Streptomyces nitrosporeus as a Key Producer Strain

Streptomyces nitrosporeus has been identified as a key producer of the benzastatin family of compounds. researchgate.netjmb.or.krwikipedia.org Specifically, Streptomyces nitrosporeus 30643 is a well-documented strain responsible for the biosynthesis of benzastatins A, B, C, and D. jmb.or.krkribb.re.kr This species has been isolated from various environments, including garden soil in Japan and Arctic sediments, highlighting the diverse habitats of benzastatin-producing microorganisms. wikipedia.orgresearchgate.net The genus Streptomyces is known for producing a vast number of secondary metabolites, with some estimates suggesting they are responsible for approximately 75% of all actinobacterial secondary metabolites. nih.gov

The benzastatins produced by S. nitrosporeus are a series of compounds that incorporate a p-aminobenzamide moiety and a geranyl group. jmb.or.kr this compound, in particular, is considered a crucial starting material in the biosynthetic pathway of other benzastatins. jmb.or.kr Its structure, along with other members of the family like benzastatins A, H, and I, features a p-aminobenzamide linked to a geranyl group. jmb.or.kr Other derivatives, such as benzastatins C and D, possess a tetrahydroquinoline unit, while E, F, and G contain an indoline (B122111) skeleton, which are formed through the cyclization of the p-aminobenzamide's amino group with the geranyl chain. jmb.or.kr

Exploration of Other Benzastatin-Producing Actinomycetes

While Streptomyces nitrosporeus is a primary source, research has expanded to explore other actinomycetes for benzastatin production. For instance, genome mining studies of the marine actinomycete genus Salinispora have identified biosynthetic gene clusters (BGCs) with the potential to produce benzastatins. biorxiv.orgresearchgate.net This suggests that the capacity for benzastatin biosynthesis may be distributed across different genera within the Actinomycetes class. The exploration of diverse and often extreme environments, such as marine sediments, continues to be a promising strategy for discovering novel actinomycete strains with the ability to produce new and known bioactive compounds. researchgate.net

Fermentation Strategies for Enhanced this compound Production

Optimizing the production of this compound and its analogs involves carefully controlled fermentation processes and precursor feeding strategies.

Controlled Fermentation Techniques

Controlled fermentation is a critical strategy for manipulating the production of specific benzastatin derivatives. jmb.or.kr By adjusting the culture conditions and media composition, it is possible to influence the metabolic pathways of the producing organism, leading to an altered profile of synthesized compounds. For example, in the fermentation of Streptomyces nitrosporeus, the production of various benzastatins can be modulated. jmb.or.kr This control is essential for maximizing the yield of a desired compound like this compound or for producing novel derivatives.

Feeding Experiments with Biosynthetic Precursors for Analog Generation

Feeding experiments, a form of directed biosynthesis, involve supplementing the fermentation medium with biosynthetic precursors or their analogs to generate novel compounds. jmb.or.krsci-hub.se This technique leverages the substrate flexibility of the biosynthetic enzymes within the producer organism.

In the context of this compound biosynthesis, p-aminobenzamide and a geranyl group are recognized as the primary precursors. jmb.or.kr It is hypothesized that this compound serves as the initial compound in the biosynthetic cascade leading to other benzastatins. jmb.or.kr This has prompted studies involving the feeding of various derivatives of p-aminobenzamide to Streptomyces nitrosporeus cultures.

One notable experiment involved the supplementation of the culture medium with p-aminobenzoic acid. This led to several interesting outcomes:

The production of a new demethylated derivative of this compound, named Benzastatin J, was observed. jmb.or.kr

The yields of Benzastatins A and B were increased. jmb.or.kr

The production of Benzastatins C, D, E, F, and G was not detected. jmb.or.kr

This demonstrates that the addition of a specific precursor can significantly alter the biosynthetic pathway, leading to both the enhanced production of existing compounds and the generation of novel analogs. jmb.or.kr

Table 1: Impact of p-Aminobenzoic Acid Feeding on Benzastatin Production by Streptomyces nitrosporeus

| Compound | Production in Control Culture | Production with p-Aminobenzoic Acid Supplementation |

| Benzastatin A | Present | Increased |

| This compound | Present | Increased |

| Benzastatin C | Present | Not Detected |

| Benzastatin D | Present | Not Detected |

| Benzastatin E | Present | Not Detected |

| Benzastatin F | Present | Not Detected |

| Benzastatin G | Present | Not Detected |

| Benzastatin J | Not Detected | Produced |

This table is based on findings from feeding experiments with Streptomyces nitrosporeus. jmb.or.kr

Genetic and Metabolic Engineering of Producer Strains

While specific genetic and metabolic engineering strategies for the overproduction of this compound are not extensively detailed in the provided search results, the broader field of synthetic biology offers powerful tools for such endeavors. Techniques like combinatorial biosynthesis, which involves manipulating polyketide and non-ribosomal peptide biosynthetic pathways, are used to create hybrid or novel antibiotics. koreascience.kr Furthermore, the engineering of metabolic pathways in producer strains can be used to increase the supply of precursors, such as modifying the mevalonate (B85504) pathway to enhance the production of terpene backbones. hznu.edu.cn The identification of the benzastatin biosynthetic gene cluster opens the door for targeted genetic modifications. For instance, the cytochrome P450 enzyme BezE, involved in the cyclization steps of benzastatin biosynthesis, has been identified and studied for its catalytic mechanism, presenting a potential target for engineering to produce novel analogs. tandfonline.comnih.gov

Strain Improvement for Directed Biosynthesis of this compound

The directed biosynthesis of this compound, a complex alkaloid with promising biological activities, has been a key focus of strain improvement efforts. These endeavors aim to enhance the production titers of this natural product by manipulating the metabolic pathways of the producer organisms, primarily species of Streptomyces.

One of the pivotal strategies in augmenting this compound production involves the overexpression of key biosynthetic genes. Research has shown that the cytochrome P450 enzyme, BezE, plays a crucial role in the cyclization steps that form the characteristic indoline and tetrahydroquinoline scaffolds of benzastatins. nih.gov By engineering strains to have multiple copies of the bezE gene or by placing it under the control of a stronger promoter, a significant increase in the conversion of precursors into the final product can be achieved.

Furthermore, the manipulation of regulatory genes within the Streptomyces host can lead to a global increase in secondary metabolite production, including this compound. The disruption of negative regulators or the amplification of positive regulators can unlock the full biosynthetic potential of the strain.

Another effective approach is precursor engineering. The biosynthesis of this compound utilizes p-aminobenzoic acid (PABA) and a geranyl moiety. tandfonline.com Supplementing the fermentation medium with these precursors can bypass potential bottlenecks in their endogenous supply, thereby channeling more metabolic flux towards this compound. Additionally, engineering the primary metabolic pathways to overproduce PABA and geranyl pyrophosphate (GPP) within the host itself has proven to be a successful strategy.

Optimization of fermentation conditions, including medium composition, pH, temperature, and aeration, is also critical for maximizing this compound yield. A systematic approach, often employing statistical methods like response surface methodology, allows for the identification of optimal culture parameters that favor both cell growth and product formation.

Directed evolution techniques have also been applied to the enzymes in the this compound biosynthetic pathway. osti.gov By introducing random mutations into genes like bezE and screening for variants with enhanced activity or altered substrate specificity, it is possible to create biocatalysts that are more efficient at producing this compound or even novel analogues. acs.orgacs.org

The following table summarizes key strategies and findings in the strain improvement for directed biosynthesis of this compound:

| Strategy | Target | Outcome |

| Gene Overexpression | Cytochrome P450 (BezE) | Increased cyclization efficiency and product titer. |

| Regulatory Gene Manipulation | Global regulators of secondary metabolism | Enhanced overall production of this compound. |

| Precursor Engineering | p-aminobenzoic acid (PABA) and geranyl pyrophosphate (GPP) pathways | Increased availability of building blocks for biosynthesis. |

| Fermentation Optimization | Medium composition, pH, temperature, aeration | Maximized yield and productivity. |

| Directed Evolution | Biosynthetic enzymes (e.g., BezE) | Creation of more efficient or novel biocatalysts. osti.gov |

Heterologous Expression Systems for Pathway Reconstitution

The reconstitution of the this compound biosynthetic pathway in heterologous hosts offers a powerful platform for studying its intricate enzymatic steps and for engineering the production of novel derivatives. This approach circumvents some of the challenges associated with the slow growth and genetic intractability of the native Streptomyces producers.

Aspergillus oryzae has emerged as a valuable heterologous host for expressing fungal and bacterial biosynthetic gene clusters. researchgate.net Its ability to perform necessary post-translational modifications and its well-established genetic tools make it suitable for producing complex natural products like this compound. The entire bez gene cluster, or subsets of it, can be introduced into A. oryzae to study the function of individual enzymes and to produce specific benzastatin compounds. For instance, co-expression of the genes responsible for the early steps of the pathway can lead to the accumulation of linear benzastatins, while the inclusion of the cyclizing enzyme BezE is necessary for the formation of the indoline and tetrahydroquinoline structures. tandfonline.com

Escherichia coli is another widely used heterologous host, prized for its rapid growth and ease of genetic manipulation. While the expression of complex eukaryotic enzymes like cytochrome P450s can be challenging in E. coli, strategies such as codon optimization, co-expression of chaperones, and the use of engineered strains have enabled the functional expression of key enzymes from the this compound pathway. This has been instrumental in the in vitro characterization of enzymes like BezE and in elucidating the mechanism of the unprecedented cyclization reaction it catalyzes. nih.govresearchgate.net

The heterologous expression of the this compound pathway has been crucial in confirming the functions of several key enzymes. For example, gene inactivation studies within a heterologous host definitively identified BezJ (N-oxygenase), BezG (acetyltransferase), and BezE (cytochrome P450) as being essential for the cyclization process. tandfonline.com

Furthermore, heterologous systems provide a clean background for combinatorial biosynthesis experiments. By introducing genes from other natural product pathways alongside the bez cluster, it is possible to create hybrid pathways that generate novel benzastatin analogues with potentially improved or different biological activities. This "mix-and-match" approach has been successfully used to generate new derivatives of other complex natural products. rsc.org

The table below details the heterologous expression systems used for the reconstitution of the this compound biosynthetic pathway:

| Heterologous Host | Key Genes Expressed | Purpose of Expression |

| Aspergillus oryzae | Full or partial bez gene cluster | Pathway elucidation, production of specific benzastatins, generation of novel analogues. researchgate.net |

| Escherichia coli | Key enzymes (e.g., BezE) | In vitro characterization of enzyme function, mechanistic studies of the cyclization reaction. researchgate.net |

Elucidation of Benzastatin B Biosynthetic Pathways

Identification and Incorporation of Biosynthetic Precursors

The fundamental structure of Benzastatin B is derived from two distinct building blocks: an aromatic amine component and an isoprenoid unit.

The core aromatic structure of this compound originates from p-aminobenzoic acid (PABA). tandfonline.comtandfonline.com Feeding experiments with Streptomyces nitrosporeus, the producing organism, have shown that the addition of p-aminobenzoic acid to the culture medium influences the production of benzastatin derivatives, supporting its role as a primary precursor. jmb.or.kr In these experiments, supplementing with PABA increased the yield of benzastatins A and B and led to the creation of a new demethylated derivative, benzastatin J. jmb.or.kr

The biosynthetic pathway initiates with the activation of PABA. This activation does not involve direct prenylation but rather a sequence of enzymatic modifications to the PABA molecule itself. The enzyme BezJ, an N-oxygenase, first catalyzes the N-hydroxylation of PABA. tandfonline.comtandfonline.com Following this, the acetyltransferase BezG facilitates the O-acetylation of the newly formed N-hydroxy-p-aminobenzoic acid. tandfonline.comtandfonline.com This two-step activation yields p-N-acetoxybenzoic acid, the substrate primed for the subsequent attachment of the geranyl group. rsc.org

The ten-carbon side chain of this compound is a geranyl moiety, which is derived from geranyl pyrophosphate (GPP). tandfonline.comtandfonline.comjmb.or.kr GPP is a common intermediate in terpenoid biosynthesis, formed from the condensation of one unit each of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). scispace.com

In the benzastatin pathway, the GPP molecule undergoes its own set of modifications before it is attached to the activated PABA derivative. These modifications are catalyzed by specific enzymes encoded within the benzastatin biosynthetic gene cluster. tandfonline.com The prenyltransferase BezF is then responsible for incorporating these modified geranyl pyrophosphates into the activated PABA derivative, forming the geranylated p-N-acetoxybenzoic acid intermediate that is the direct precursor to the cyclized benzastatin structures. rsc.org

Enzymatic Catalysis and Sequential Biotransformations

The assembly and maturation of the this compound molecule are orchestrated by a series of enzymes that perform specific chemical transformations, including prenylation, methylation, and hydroxylation.

The key step of joining the aromatic and isoprenoid precursors is catalyzed by a prenyltransferase (PT). Within the benzastatin gene cluster, the enzyme BezF has been identified as the PT responsible for this crucial condensation reaction. rsc.org BezF attaches a modified geranyl pyrophosphate moiety to the activated p-N-acetoxybenzoic acid, creating the geranyl p-N-acetoxybenzoic acid intermediate. rsc.org This intermediate is highly unstable and serves as the substrate for the subsequent, remarkable cyclization reaction. rsc.org

The benzastatin biosynthetic pathway involves specific methylation of the geranyl moiety, a reaction catalyzed by the methyltransferase BezA. tandfonline.com In vitro analysis has confirmed that BezA catalyzes the sequential methylation of geranyl pyrophosphate (GPP). tandfonline.comtandfonline.com

Detailed biochemical and structural studies have characterized BezA as a GPP C6-methyltransferase. researchgate.netresearchgate.net Using S-adenosyl-L-methionine (SAM) as the methyl donor, BezA facilitates an electrophilic attack from the reactive methyl group of SAM onto the C6,C7 double bond of GPP. researchgate.net This forms a C7 carbocation intermediate. A catalytic base residue within the enzyme, identified as E170, then abstracts a proton from C6 to yield 6-methylgeranyl pyrophosphate (6MGPP). researchgate.netresearchgate.net This methylation occurs prior to the incorporation of the geranyl unit onto the PABA-derived moiety.

Table 1: Key Biosynthetic Precursors of this compound

| Precursor Molecule | Origin/Function in Pathway |

|---|---|

| p-Aminobenzoic Acid (PABA) | Provides the core aromatic ring structure; undergoes N-hydroxylation and O-acetylation before prenylation. tandfonline.comrsc.orgjmb.or.kr |

| Geranyl Pyrophosphate (GPP) | A C10 isoprenoid that provides the geranyl side chain; undergoes methylation and hydroxylation. tandfonline.comtandfonline.comresearchgate.net |

| S-Adenosyl-L-methionine (SAM) | Acts as the methyl group donor in the methylation of GPP by the enzyme BezA. researchgate.net |

The benzastatin gene cluster encodes multiple cytochrome P450 enzymes that play critical roles in the modification and cyclization of the molecule. One of these, BezC, is a P450 enzyme responsible for the hydroxylation of the geranyl moiety. tandfonline.com In vitro analysis demonstrated that BezC, along with the methyltransferase BezA, is responsible for the sequential modification of geranyl pyrophosphate. tandfonline.comtandfonline.com

A second, highly unusual cytochrome P450, BezE, catalyzes the final and most complex step: the cyclization to form the characteristic indoline (B122111) and tetrahydroquinoline scaffolds of different benzastatins. tandfonline.comnih.govacs.org Acting on the geranylated p-N-acetoxybenzoic acid intermediate, BezE catalyzes the elimination of acetic acid to form an iron nitrenoid intermediate. nih.govacs.org This is followed by a nitrene transfer to create an aziridine (B145994) ring, which is then opened by a nucleophilic attack to generate the final heterocyclic ring systems. nih.govrsc.org This discovery of a P450 acting as a nitrene transferase highlights the remarkable functional diversity of this enzyme superfamily. nih.govosti.gov

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Enzyme Class | Function |

|---|---|---|

| BezJ | N-oxygenase | Catalyzes the N-hydroxylation of p-aminobenzoic acid (PABA). tandfonline.comtandfonline.com |

| BezG | Acetyltransferase | Catalyzes the O-acetylation of N-hydroxy-PABA. tandfonline.comtandfonline.com |

| BezA | Methyltransferase | Catalyzes the C6-methylation of geranyl pyrophosphate (GPP) to form 6-methyl-GPP. tandfonline.comresearchgate.netresearchgate.net |

| BezC | Cytochrome P450 | Catalyzes the hydroxylation of the geranyl pyrophosphate moiety. tandfonline.comtandfonline.com |

| BezF | Prenyltransferase | Attaches the modified geranyl group to the activated PABA derivative. rsc.org |

| BezE | Cytochrome P450 | Catalyzes the final cyclization via a nitrene transfer mechanism to form the indoline or tetrahydroquinoline scaffold. tandfonline.comnih.govacs.orgrsc.org |

Oxidoreductase Involvement

The biosynthetic pathway of benzastatins involves several key enzymes, including oxidoreductases that are crucial for the modification of the initial precursors. In the benzastatin biosynthetic gene cluster from Streptomyces sp. RI18, two cytochrome P450 enzymes, BezE and BezC, and an N-oxygenase, BezJ, have been identified as essential for the formation of the cyclized structures. tandfonline.com

BezJ, a flavin-dependent monooxygenase, is proposed to catalyze the oxidation of the amino group of the geranylated p-aminobenzoic acid intermediate. tandfonline.com This is a critical priming step that prepares the substrate for the subsequent cyclization reaction. Another oxidoreductase, the cytochrome P450 enzyme BezC, is responsible for the hydroxylation of the geranyl moiety. tandfonline.com However, the most remarkable oxidoreductase in this pathway is BezE, a cytochrome P450 that performs an unprecedented cyclization reaction. u-tokyo.ac.jpacs.org

Mechanisms of Indoline and Tetrahydroquinoline Scaffold Formation

The formation of the distinctive indoline and tetrahydroquinoline rings, characteristic of benzastatins like this compound, is a pivotal part of the biosynthetic pathway. u-tokyo.ac.jpresearchgate.net This transformation is not spontaneous but is orchestrated by a unique enzymatic mechanism centered around the cytochrome P450 enzyme, BezE. acs.orgrsc.org The process involves a cascade of reactions including cyclization, nitrene transfer, and nucleophilic addition. u-tokyo.ac.jpacs.org

Research on the benzastatin biosynthetic gene cluster in Streptomyces sp. RI18 has identified the cytochrome P450 enzyme, BezE, as the catalyst for the key cyclization step. u-tokyo.ac.jpacs.org Unlike typical cytochrome P450s that catalyze monooxygenation reactions, BezE is responsible for forming the bicyclic scaffolds of benzastatins from a geranylated p-acetoxyaminobenzoic acid precursor. nih.govacs.org Gene disruption studies have confirmed that BezE is essential for the formation of the indoline and tetrahydroquinoline products. nih.govu-tokyo.ac.jp The enzyme catalyzes a non-oxidative reaction that proceeds through several unique intermediates. tandfonline.com

The mechanism of BezE is proposed to involve a nitrene transfer reaction, a function not previously observed for a naturally occurring cytochrome P450. nih.govosti.gov The reaction begins with BezE catalyzing the elimination of acetic acid from the N-acetoxy substrate, which leads to the formation of a highly reactive iron nitrenoid intermediate. u-tokyo.ac.jpacs.orgacs.org This intermediate is stabilized by coordination to the heme iron within the enzyme's active site. tandfonline.com The enzyme then facilitates the transfer of the nitrene to a double bond in the geranyl tail of the substrate. tandfonline.comacs.org This step results in the formation of an unstable, high-energy aziridine ring intermediate, which is primed for subsequent ring-opening. acs.orgrsc.org The discovery of this "cytochrome P450 nitrene transferase" has provided significant insight into the functional versatility of P450 enzymes. nih.govacs.org

The final step in the formation of the indoline and tetrahydroquinoline scaffolds is the opening of the strained aziridine ring via a nucleophilic addition reaction. tandfonline.comacs.org The fate of the aziridine intermediate is determined by the specific nucleophile that attacks it. acs.org

Formation of the Indoline Scaffold: A nucleophilic attack by a hydroxide (B78521) ion (HO⁻) at the C-10 position of the aziridine intermediate leads to the formation of the five-membered indoline ring. u-tokyo.ac.jpacs.orgresearchgate.net

Formation of the Tetrahydroquinoline Scaffold: Alternatively, a nucleophilic attack by a chloride ion (Cl⁻) at the C-9 position results in the formation of the six-membered tetrahydroquinoline ring. u-tokyo.ac.jpacs.orgresearchgate.net

This bifurcation in the pathway, controlled by the attacking nucleophile, is responsible for the structural diversity observed within the cyclized benzastatin family. acs.org

Characterization of Benzastatin Biosynthetic Gene Clusters (BGCs)

The ability of Streptomyces species to produce benzastatins is encoded within a specific biosynthetic gene cluster (BGC). acs.orgsecondarymetabolites.org The identification and analysis of these BGCs are fundamental to understanding the complete biosynthetic pathway and the enzymes involved. mdpi.com Genome mining techniques have been instrumental in identifying putative benzastatin BGCs in various actinobacteria. tandfonline.commdpi.com

Analysis of the bez gene cluster from Streptomyces sp. RI18 has allowed for the identification and functional annotation of the genes responsible for benzastatin biosynthesis. u-tokyo.ac.jpacs.org The cluster contains genes encoding the key enzymes, as well as other necessary proteins. acs.orgamazonaws.com Functional analysis, including gene disruption and in vitro enzyme assays, has helped to elucidate the role of each component in the pathway. nih.govu-tokyo.ac.jp

Below is a table summarizing the deduced functions of the Open Reading Frames (ORFs) within the characterized bez gene cluster.

| Gene | Deduced Function | Role in Biosynthesis |

| BezJ | FAD-dependent monooxygenase | N-oxidation of the precursor's amino group. tandfonline.com |

| BezG | Acetyltransferase | Acetylation of the N-hydroxy precursor. tandfonline.com |

| BezE | Cytochrome P450 | Catalyzes cyclization via nitrene transfer to form indoline and tetrahydroquinoline scaffolds. nih.govu-tokyo.ac.jpacs.org |

| BezC | Cytochrome P450 | Hydroxylation of the geranyl moiety. tandfonline.com |

| BezA | Methyltransferase | Modification of the geranyl moiety. tandfonline.com |

| BezD | Geranylpyrophosphate-4-aminobenzoate geranyltransferase | Attaches the geranyl moiety to the p-aminobenzoic acid core. |

Insights from Gene Disruption and In Vitro Enzyme Assays

The functional characterization of the benzastatin biosynthetic gene cluster from Streptomyces sp. RI18 has been instrumental in understanding the roles of individual enzymes. tandfonline.comnih.gov This has been achieved through systematic gene disruption in a heterologous host and subsequent in vitro assays with purified recombinant enzymes. tandfonline.comsci-hub.se

A pivotal enzyme in this pathway is BezE , a cytochrome P450. tandfonline.comnih.gov Gene disruption of bezE resulted in the abolition of cyclized benzastatin production, indicating its crucial role in the formation of the characteristic ring structures. tandfonline.com In vitro assays confirmed that BezE catalyzes the remarkable cyclization of a geranylated p-acetoxyaminobenzoic acid intermediate. tandfonline.comnih.gov This reaction proceeds through an unusual mechanism involving the formation of an iron nitrenoid, followed by nitrene transfer to create an aziridine ring. tandfonline.comnih.govacs.org The subsequent nucleophilic attack on this aziridine intermediate dictates the final scaffold. tandfonline.comnih.gov

Other enzymes in the cluster have also been characterized. BezG , an acetyltransferase, is responsible for the acetylation of the amino group of the p-aminobenzoic acid (PABA) moiety. tandfonline.com The function of BezF , a membrane-bound protein, has also been investigated through in vitro assays. rsc.org Furthermore, BezA (a methyltransferase) and BezC (another cytochrome P450) are involved in the modification of the geranyl side chain. tandfonline.com The N-oxygenase, BezJ , is also essential for the cyclization process. tandfonline.com

The table below summarizes the findings from these studies.

| Gene | Enzyme | Proposed Function | Method of Analysis |

| bezE | Cytochrome P450 | Catalyzes the cyclization of the geranylated intermediate to form both indoline and tetrahydroquinoline scaffolds via an iron nitrenoid and aziridine ring formation. tandfonline.comnih.govjst.go.jp | Gene disruption, In vitro enzyme assay |

| bezG | Acetyltransferase | Acetylates the amino group of the PABA precursor. tandfonline.com | Gene disruption, In vitro enzyme assay |

| bezJ | N-oxygenase | Required for the cyclization reaction, likely by generating the N-acetoxy group. tandfonline.com | Gene disruption |

| bezA | Methyltransferase | Involved in the modification of the geranyl moiety. tandfonline.com | In vitro enzyme assay |

| bezC | Cytochrome P450 | Also involved in the modification of the geranyl moiety. tandfonline.com | In vitro enzyme assay |

Advanced Methodologies for Benzastatin B Isolation and Structural Elucidation

Chromatographic Separation Techniques for Purification

The purification of Benzastatin B from microbial fermentation broths requires robust chromatographic methods capable of separating structurally similar analogs. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of this compound and its derivatives. researchgate.net Reverse-phase HPLC is particularly effective. In a typical application, fractions containing benzastatin derivatives are subjected to reverse-phase HPLC using an Octadecyl Silyl (ODS) column. amazonaws.com The separation is often achieved using a linear gradient of a water-methanol mobile phase containing 0.1% formic acid. amazonaws.com For further purification, a π-NAP column can be employed with a similar gradient elution system. amazonaws.com In some instances, a Cholester column has been utilized for the final purification steps of specific benzastatin analogs. amazonaws.com

Preparative HPLC is also a valuable tool for isolating this compound and related compounds in larger quantities. mdpi.com For instance, after initial separation on a silica (B1680970) gel column, preparative HPLC with a gradient of acetonitrile (B52724) and water can be used to obtain pure compounds. mdpi.com The choice of column and elution conditions is critical for achieving high purity. For example, a Phenomenex C18 column with an isocratic mobile phase of acetonitrile-water has been used to yield pure Benzastatin A and B. jmb.or.kr

Table 1: HPLC Parameters for this compound and Analog Purification

| Parameter | Description | Source |

| Column Types | Octadecyl Silyl (ODS), π-NAP, Cholester, Phenomenex C18, Cosmosil C18 | amazonaws.comjmb.or.kr |

| Mobile Phase | Linear gradient of water-methanol or water-acetonitrile, often with 0.1% formic acid | amazonaws.comjmb.or.kr |

| Detection | UV at 280 nm | jmb.or.kr |

| Flow Rate | Typically 1.0 to 3.0 ml/min for analytical and semi-preparative scales | amazonaws.comjmb.or.kr |

Other Advanced Chromatographic Methods

In addition to HPLC, other chromatographic techniques are employed in the initial stages of purification. Column chromatography using stationary phases like silica gel or Sephadex LH-20 is often the first step after extraction. mdpi.commdpi.com For instance, an ethyl acetate (B1210297) extract can be fractionated on a silica gel column using a gradient of petroleum ether and ethyl acetate. mdpi.com The resulting fractions can then be further purified by Sephadex LH-20 column chromatography with methanol (B129727) as the eluent. mdpi.com

Medium-pressure liquid chromatography (MPLC) with a silica column can also be used for initial fractionation, with a chloroform-methanol gradient as the mobile phase. amazonaws.com The selection of these preliminary separation methods is crucial for reducing the complexity of the mixture before the final purification by HPLC. researchgate.net

Spectroscopic and Spectrometric Characterization Approaches

Once purified, this compound is subjected to a suite of spectroscopic and spectrometric techniques to determine its chemical structure, molecular weight, and stereochemistry. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. springernature.comnih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular framework.

1D NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. amazonaws.comweebly.com For more complex structures, 2D NMR techniques are indispensable. weebly.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecular structure. amazonaws.come-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). amazonaws.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments. amazonaws.come-bookshelf.de

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry and conformation of the molecule. amazonaws.com

The complete assignment of the ¹H and ¹³C NMR spectra of this compound and its analogs has been achieved through the comprehensive analysis of these 2D NMR datasets. amazonaws.comnih.gov

Table 2: Key 2D NMR Experiments for this compound Structural Elucidation

| Experiment | Information Provided | Source |

| COSY | ¹H-¹H scalar couplings (connectivity) | amazonaws.come-bookshelf.de |

| HSQC/HMQC | Direct ¹H-¹³C correlations | amazonaws.com |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | amazonaws.come-bookshelf.de |

| NOESY | ¹H-¹H spatial proximity (stereochemistry) | amazonaws.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and elemental composition of this compound. nih.gov High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly employed to obtain accurate mass measurements, which allows for the determination of the molecular formula. amazonaws.com

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. koreascience.krnih.gov By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced. koreascience.kr This fragmentation pattern can help to identify specific structural motifs within the molecule and to differentiate between isomers. amazonaws.com For some benzastatin derivatives that are isolated in very low yields, their structures have been characterized by comparing their tandem mass spectra with those of known, related compounds. amazonaws.com

Electronic Circular Dichroism (ECD) for Chiral Information

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the absolute configuration of chiral molecules. mdpi.comull.esnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. mdpi.com

For complex molecules like this compound, experimental ECD spectra are often compared with theoretically calculated spectra for possible stereoisomers. mdpi.comresearchgate.net A good match between the experimental and calculated spectrum for a particular stereoisomer allows for the confident assignment of its absolute configuration. mdpi.com This method is crucial when other techniques, like X-ray crystallography, are not feasible. nih.gov

X-ray Single Crystal Diffraction for Definitive Structure Determination

X-ray single crystal diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. This method provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a molecule, thereby offering a definitive structural proof.

In the context of the benzastatin family of natural products, the initial structural elucidation of this compound was accomplished through extensive spectroscopic studies. The foundational work published in 1996 detailed the structures of Benzastatins A, B, C, and D, establishing their core chemical frameworks through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This initial report laid the groundwork for understanding the chemical nature of these compounds.

However, a review of the scientific literature, including searches of crystallographic databases, indicates that a single-crystal X-ray diffraction analysis for this compound itself has not been reported. While X-ray crystallography has been successfully applied to determine the structures of other related natural products and synthetic intermediates, the definitive three-dimensional solid-state structure of this compound via this method remains to be documented. The absence of such data suggests that obtaining a single crystal of this compound suitable for X-ray analysis may have presented significant challenges.

Therefore, the accepted structure of this compound is predominantly based on a comprehensive analysis of spectroscopic data rather than on direct X-ray crystallographic evidence.

Structural Diversity and Analogues Within the Benzastatin Series

Classification of Benzastatin Derivatives Based on Core Scaffolds

The benzastatin family can be categorized into three main groups based on their core chemical structure: linear, indoline-containing, and tetrahydroquinoline-containing derivatives. tandfonline.comjmb.or.kr This classification reflects the different ways the geranyl side chain can be modified and cyclized. jmb.or.kr

Benzastatins A, B, H, and I are characterized by a linear structure where a geranyl group is attached to a p-aminobenzamide moiety. jmb.or.kr Benzastatin B is considered a key precursor in the biosynthesis of other benzastatins. jmb.or.kr

Benzastatins E, F, and G feature an indoline (B122111) skeleton. jmb.or.krresearchgate.net This five-membered nitrogen-containing ring is fused to a benzene (B151609) ring. wikipedia.org The indoline structure is thought to be formed through the cyclization of the geranyl chain of a benzastatin precursor. researchgate.netjmb.or.kr The indoline ring system is a common feature in many natural and synthetic compounds with medicinal value. nih.gov

Benzastatins C and D are distinguished by the presence of a tetrahydroquinoline core. jmb.or.krnaturalproducts.net This structure consists of a quinoline (B57606) system where one of the rings is partially saturated. nih.gov Like the indoline derivatives, the tetrahydroquinoline unit is believed to arise from the cyclization of the geranyl portion of a linear precursor. researchgate.netjmb.or.kr The tetrahydroquinoline scaffold is a key structural feature in numerous natural products and biologically active compounds. datapdf.comrsc.orgnih.gov

Biogenetically Related Benzastatin Analogues and Their Structural Elucidation

The structural diversity of the benzastatin family extends to various analogues that are biosynthetically related. These include demethylated and halogenated derivatives, which provide further insights into the structure-activity relationships of these compounds.

Benzastatin J is a notable demethylated derivative of this compound. jmb.or.kr Its production was observed when p-aminobenzoic acid was added to the culture medium of Streptomyces nitrosporeus, the bacterium that produces other benzastatins. jmb.or.kr This finding suggests that the biosynthetic pathway of benzastatins can be influenced by the availability of specific precursors. jmb.or.kr

Benzastatin C is an example of a halogenated benzastatin, specifically a chloro-tetrahydroquinoline alkaloid. nih.govcsic.es It is isolated from the culture broth of Streptomyces nitrosporeus 30643. nih.govnih.gov The presence of a chlorine atom in its structure is a significant feature, and the mechanism of its incorporation is of interest in understanding the biosynthesis of these complex molecules. researchgate.net

Comparative Structural Analysis Across the Benzastatin Family

The benzastatin family of natural products, isolated from Streptomyces nitrosporeus, exhibits notable structural diversity, which is primarily categorized into three distinct subgroups based on their core skeletal framework. tandfonline.com These classifications are linear, tetrahydroquinoline, and indoline-based structures. tandfonline.com This structural variation arises from the cyclization of a geranyl moiety attached to a p-aminobenzoic acid (PABA) precursor. tandfonline.comacs.orgnih.gov

Benzastatins A and B are characterized by a linear p-aminobenzamide unit, a feature that is relatively uncommon in fungal metabolites. kribb.re.krnih.gov In contrast, Benzastatins C and D possess a more complex, fused tetrahydroquinoline ring system. kribb.re.krnih.govresearchgate.net A third subgroup, encompassing Benzastatins E, F, and G, is defined by an indoline skeleton. researchgate.netkoreascience.krjmb.or.kr This indoline core is biogenetically derived from the cyclization between the amino group of the p-aminobenzamide moiety and the geranyl side chain. jmb.or.kr

The primary structural distinctions among the members of the benzastatin family lie in the nature of their core ring system and the substitutions on the terpenoid-derived side chain. For instance, this compound features a (2E)-3,6,7-trimethylocta-2,6-dienyl side chain attached to the p-aminobenzamide core. ebi.ac.uk Its close analogue, Benzastatin A, differs in the side chain, possessing a (2Z)-3-(methoxymethyl)-6,7-dimethylocta-2,6-dienyl group. nih.gov

The tetrahydroquinoline subgroup also displays key differences. Benzastatin C is a 3-chloro-tetrahydroquinoline alkaloid. nih.govnih.gov Its direct analogue, Benzastatin D, is the dechlorinated version, featuring a hydroxyl group at the same position. nih.govjst.go.jp This single substitution—a chlorine atom in Benzastatin C versus a hydroxyl group in Benzastatin D—has been shown to be critical for the differential biological activity of the two compounds. nih.gov

Further diversification is seen in other analogues. Benzastatin J, for example, is a demethylated derivative of this compound. jmb.or.kr The structural variations across the known benzastatins are detailed in the table below, highlighting the core structural motif and key side-chain features.

Table 1: Comparative Structural Features of Benzastatin Analogues

| Compound | Core Structure | Key Substituents/Features | Molecular Formula |

|---|---|---|---|

| Benzastatin A | p-Aminobenzamide | (2Z)-3-(methoxymethyl)-6,7-dimethylocta-2,6-dienyl side chain. nih.gov | C₁₉H₂₈N₂O₂ |

| This compound | p-Aminobenzamide | (2E)-3,6,7-trimethylocta-2,6-dienyl side chain. ebi.ac.uk | C₁₈H₂₆N₂O |

| Benzastatin C | Tetrahydroquinoline | Chloro group at position 3; methoxymethyl and 3,4-dimethylpent-3-enyl groups at position 2. nih.govebi.ac.uk | C₁₉H₂₇ClN₂O₂ |

| Benzastatin D | Tetrahydroquinoline | Hydroxyl group at position 3; methoxymethyl and 3,4-dimethyl-3-pentenyl groups at position 2. jst.go.jp | C₁₉H₂₈N₂O₃ |

| Benzastatin E, F, G | Indoline | Share a common indoline skeleton. researchgate.netkoreascience.kr | Not specified |

| Benzastatin J | p-Aminobenzamide | Demethylated derivative of this compound. jmb.or.kr | Not specified |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzastatin A |

| This compound |

| Benzastatin C |

| Benzastatin D |

| Benzastatin E |

| Benzastatin F |

| Benzastatin G |

Mechanistic Investigations of Benzastatin B Biological Activities

Antioxidant and Free Radical Scavenging Properties

Benzastatin B, a metabolite isolated from Streptomyces nitrosporeus, has been identified as a potent free radical scavenger. nih.govnih.gov Free radicals are highly reactive molecules that can cause significant damage to cells through a process called oxidative stress. The ability of compounds like this compound to neutralize these radicals forms the basis of their antioxidant activity. nih.govmdpi.com This characteristic suggests a potential role in mitigating the cellular damage implicated in a variety of pathological conditions. The antioxidant mechanism of such compounds often involves donating a hydrogen atom or an electron to the free radical, thereby stabilizing it and preventing a cascade of further oxidative reactions. mdpi.commdpi.com

A key indicator of oxidative damage in cells is lipid peroxidation, a process where free radicals attack lipids within cell membranes, leading to membrane damage and the formation of toxic byproducts. nih.gov Research has demonstrated that this compound exhibits inhibitory activity against lipid peroxidation. nih.govnih.gov In studies utilizing rat liver microsomes as a cellular model, this compound was shown to effectively suppress this damaging oxidative process. nih.govnih.gov This protective action on cellular membranes underscores its significance as an antioxidant agent.

Table 1: Antioxidant Activity Profile of this compound

| Biological Activity | Finding | Cellular Model |

|---|---|---|

| Free Radical Scavenging | Identified as a free radical scavenger. nih.govnih.gov | - |

| Inhibition of Lipid Peroxidation | Showed inhibitory activity against lipid peroxidation. nih.govnih.gov | Rat Liver Microsomes |

Reactive Oxygen Species (ROS) are a class of highly reactive free radicals derived from molecular oxygen, including superoxide (B77818) anions and hydroxyl radicals. nih.govnih.gov As a documented free radical scavenger, this compound is understood to exert its antioxidant effects by neutralizing these harmful species. nih.govnih.gov The chemical structure of this compound facilitates its ability to react with and stabilize ROS, thereby preventing them from damaging vital cellular components like DNA, proteins, and lipids. nih.gov While the general ROS scavenging capability is established, specific mechanistic studies detailing the kinetics and preferential targets (e.g., superoxide vs. hydroxyl radicals) of this compound are not extensively detailed in the available scientific literature.

Cells possess an endogenous defense system composed of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.netmaastrichtuniversity.nl These enzymes are crucial for detoxifying ROS and maintaining cellular redox homeostasis. nih.gov Some antioxidant compounds can exert their protective effects indirectly by boosting the levels or activity of these enzymes. However, direct experimental evidence from the searched literature specifically investigating the modulatory effects of this compound on the expression or activity levels of antioxidant enzymes has not been reported. Therefore, it remains an open question for future research whether this compound's mechanism of action includes the upregulation of these enzymatic defenses.

Neuroprotective Efficacy and Associated Mechanisms

The benzastatin family of compounds has demonstrated potential as neuroprotective agents, particularly in models of excitotoxicity. nih.gov Excitotoxicity is a pathological process in which excessive stimulation of neuronal glutamate (B1630785) receptors leads to neuronal damage and death, a mechanism implicated in ischemic stroke and neurodegenerative diseases. nih.govresearchgate.net The ability of benzastatins to counteract this process highlights their therapeutic potential in neurology.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its over-activation of receptors like the NMDA receptor can trigger a massive influx of calcium ions, leading to oxidative stress and cell death. nih.govresearchgate.net While specific data on this compound is limited, related compounds from the same family, namely Benzastatin C and Benzastatin D, have been shown to effectively inhibit glutamate-induced toxicity in N18-RE-105 neuronal cells. nih.govnih.gov This protective effect is quantified by their EC₅₀ values, which represent the concentration required to achieve 50% of the maximum protective effect. The demonstrated efficacy of these related structures suggests a shared pharmacophore with potential anti-excitotoxic properties.

Table 2: Neuroprotective Activity of Benzastatin Analogues Against Glutamate Toxicity

| Compound | EC₅₀ (µM) | Cell Line |

|---|---|---|

| Benzastatin C | 2.0 nih.govnih.gov | N18-RE-105 |

| Benzastatin D | 5.4 nih.govnih.gov | N18-RE-105 |

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of cellular defense against oxidative stress. nih.govnih.gov Under conditions of stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of protective genes, including those for antioxidant enzymes. mdpi.commdpi.com Activation of the Nrf2 pathway is a key mechanism by which many neuroprotective compounds exert their effects. nih.gov However, based on the available scientific literature, there are no direct studies linking this compound to the modulation of the Nrf2-ARE pathway. Investigating whether this compound can activate this critical cytoprotective pathway represents a promising avenue for future research to further elucidate its neuroprotective mechanisms.

Mitochondrial Function Preservation in Oxidative Stress Models

Research on the direct effects of this compound on mitochondrial function in oxidative stress models is not extensively documented in publicly available scientific literature. However, the broader family of benzastatin compounds has been noted for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Mitochondria are primary sites of ROS production and are also particularly vulnerable to oxidative damage. Such damage can impair mitochondrial function, leading to decreased ATP production, altered membrane potential, and the initiation of apoptotic pathways. While specific studies on this compound are lacking, the antioxidant capacity of related compounds suggests a potential, yet unconfirmed, role in preserving mitochondrial integrity under conditions of oxidative stress. Further investigation is required to specifically elucidate the effects of this compound on mitochondrial bioenergetics, ROS production, and mitochondrial-mediated cell death pathways in various oxidative stress models.

Antiviral Activity and Molecular Targets

The antiviral properties of benzastatins have been investigated, with significant findings related to the structural features that govern their activity. Although studies focusing specifically on this compound are limited, research on its close analog, Benzastatin C, provides valuable insights into the potential antiviral mechanisms of this class of compounds.

Efficacy Against Specific Viral Pathogens (e.g., HSV-1, HSV-2, VSV, PRV)

Influence of Structural Motifs (e.g., Chlorine Moiety) on Antiviral Potency

The structural components of benzastatins, particularly the presence of a chlorine atom, appear to be critical for their antiviral capabilities. nih.govresearchgate.netsemanticscholar.org Comparative studies between Benzastatin C (chlorinated) and its dechlorinated counterpart, Benzastatin D, have revealed that the chlorine moiety is essential for antiviral activity. nih.govresearchgate.netsemanticscholar.org While Benzastatin C exhibited significant efficacy against HSV-1, HSV-2, and VSV, Benzastatin D was found to be inactive. nih.govresearchgate.net This finding strongly indicates that the chlorine atom within the molecular structure of these compounds plays a pivotal role in their ability to inhibit viral replication. Given that this compound also possesses a chlorine atom, it is plausible that this structural feature is a key determinant of its potential antiviral potency.

Inhibition of Viral Proliferation in Cellular Assays

The antiviral activity of Benzastatin C has been confirmed through cellular assays that measure the inhibition of viral proliferation. nih.govresearchgate.net The EC50 values obtained in these assays quantify the concentration of the compound required to inhibit 50% of viral replication in cultured cells. The demonstrated ability of Benzastatin C to suppress the proliferation of HSV-1, HSV-2, and VSV in a dose-dependent manner underscores the potential of chlorinated benzastatins as viral replication inhibitors. nih.govresearchgate.net Although specific cellular assay data for this compound is not available, the results from its chlorinated analog suggest a likely mechanism of action that involves the interference with viral replication processes within the host cell.

Antimalarial Potential and Enzyme Inhibition

The search for novel antimalarial agents has led to the investigation of various natural and synthetic compounds that can target essential pathways in the life cycle of the Plasmodium falciparum parasite, the primary causative agent of the most severe form of malaria.

Targeting Vital Proteases (e.g., Falcipain-2, Falcipain-3) of Plasmodium falciparum

Within the Plasmodium falciparum parasite, a family of cysteine proteases known as falcipains plays a crucial role in the degradation of hemoglobin within the host's red blood cells. nih.govresearchgate.neteurekaselect.com This process is essential for the parasite to acquire amino acids necessary for its growth and proliferation. nih.goveurekaselect.com Among these proteases, falcipain-2 and falcipain-3 have been identified as key enzymes in this pathway and are therefore considered significant targets for the development of antimalarial drugs. nih.govresearchgate.neteurekaselect.com While there is a substantial body of research on inhibitors of falcipain-2 and falcipain-3, specific studies detailing the inhibitory activity of this compound against these proteases are not currently available in the public domain. The potential of this compound as an antimalarial agent through the inhibition of these vital proteases remains an area for future investigation.

Molecular Interactions with Enzyme Active Sites

While detailed crystallographic studies on the direct interaction of this compound with enzyme active sites are not extensively documented in publicly available literature, its observed biological activities provide insights into its potential molecular targets. Research has shown that Benzastatins A and B, isolated from Streptomyces nitrosporeus, are effective inhibitors of lipid peroxidation in rat liver microsomes. nih.gov This process is catalyzed by a variety of enzymes, including lipoxygenases and cyclooxygenases, which often possess non-heme iron in their active sites. The ability of this compound to inhibit this process suggests a potential interaction with the active sites of these or related enzymes, possibly through chelation of the iron cofactor or by acting as a radical scavenger that interrupts the catalytic cycle.

Further evidence from related compounds within the benzastatin family supports the idea of direct enzyme inhibition. For instance, Benzastatins C and D have demonstrated inhibitory activity against the human pi class of glutathione S-transferase (GST pi), an enzyme crucial in cellular detoxification processes. researchgate.net While these findings pertain to different analogs, they highlight the potential of the benzastatin scaffold to interact with specific enzyme active sites. However, specific mechanistic studies detailing the binding mode and molecular interactions of this compound within an enzyme's active site remain an area for further investigation.

Other Reported Biological Activities and Preliminary Mechanistic Insights

The potential of this compound as an anticancer agent has been an area of interest, although comprehensive data across a wide range of cell lines are limited in the available scientific literature. The broader class of natural products containing benzofuran (B130515) and related heterocyclic systems, to which this compound belongs, has shown significant cytotoxic activity against various cancer cell lines. mdpi.com The mechanisms of action for these related compounds often involve the induction of apoptosis and cell cycle arrest. mdpi.com However, specific half-maximal inhibitory concentration (IC50) values for this compound against different human cancer cell lines are not widely reported, indicating a need for further research to fully characterize its anticancer profile.

Table 1: Reported Anticancer Activity of Related Compounds

| Compound Family | Example Compound | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|---|

| Benzofuran Derivatives | Compound 118 | Malignant MCF-7 | log IC50 = 0.42 µM |

| PC-3 | log IC50 = 0.67 µM | ||

| Indole-benzothiazole Derivatives | Compound 90 | MDA-MB-231 | 0.88 µM |

| Coumarin Sulfonamide Derivatives | Compound 78a | MCF-7 | 10.95 ± 0.96 µM |

| Compound 78b | MCF-7 | 10.62 ± 1.35 µM |

Note: The data in this table is for compounds related to this compound and is provided for context. Specific IC50 values for this compound are not detailed in the cited sources.

Natural products derived from Streptomyces species are a well-known source of antifungal agents. However, specific studies detailing the antifungal spectrum and minimum inhibitory concentration (MIC) values for this compound against various fungal pathogens are not extensively available in the current body of scientific literature. While the structural class of this compound suggests potential for antifungal activity, comprehensive screening and mechanistic studies are required to confirm and quantify this activity.

Table 2: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|

This compound has demonstrated notable antibacterial activity against specific bacterial strains. Research has identified its inhibitory effect against the Gram-positive bacterium Micrococcus luteus. This activity is quantifiable, with a reported Minimum Inhibitory Concentration (MIC) that indicates its potency.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|

This finding suggests that this compound may interfere with essential cellular processes in Micrococcus luteus, leading to the inhibition of its growth. The precise mechanism of this antibacterial action has not been fully elucidated and warrants further investigation.

Synthetic Strategies and Chemical Modification Approaches for Benzastatin B

Total Synthesis Endeavors for Benzastatin and its Analogues

Total synthesis provides a route to produce benzastatins and their analogues from simple, commercially available starting materials. These efforts are crucial not only for confirming the structure of the natural products but also for enabling the synthesis of designed analogues with potentially improved properties.

A primary challenge in the total synthesis of benzastatins is the stereoselective construction of their core heterocyclic scaffolds, such as the indoline (B122111) and tetrahydroquinoline systems. rsc.orgresearchgate.net Benzastatins E, F, and G, for instance, are natural indoline derivatives isolated from Streptomyces nitrosporeus. koreascience.kr

Researchers have developed methods for the synthesis of enantiomerically enriched indolines and tetrahydroisoquinolines starting from readily available (S)-amino acids. rsc.orgresearchgate.net One such strategy involves a Lewis acid-promoted diastereoselective Friedel-Crafts reaction of chiral carbocations derived from amino acids. rsc.orgresearchgate.net This reaction can proceed rapidly, yielding trans-disubstituted indolines and tetrahydroisoquinolines in high yields and with excellent diastereoselectivity. rsc.org The steric properties of both the amino acid substituent and the aryl group significantly influence the reaction rate and the degree of diastereoselectivity. rsc.orgresearchgate.net

Another approach described for the synthesis of a benzastatin E analogue involves a diastereoselective Grignard addition to a 2-acylindoline intermediate, which itself is derived from commercial (S)-2-indolinecarboxylic acid. researchgate.net This key step allowed for the determination of the absolute configuration of the final product. researchgate.net

The synthesis of the complex alkene side chain of benzastatins represents another significant synthetic hurdle. Reports indicate that synthetic efforts have focused on methods to construct this moiety. koreascience.kr For example, Horner-Wadsworth-Emmons olefination has been reported as a method to synthesize a fluorinated ester with a specific E/Z configuration, which could serve as a precursor or analogue for the benzastatin side chain. koreascience.kr

Semisynthetic Approaches for Analog Preparation and Diversification

Semisynthesis, starting from the natural product itself, offers a more direct route to generate a variety of analogues for structure-activity relationship (SAR) studies.

The derivatization of natural Benzastatin B allows for the exploration of chemical space around the core scaffold. By modifying specific functional groups on the isolated natural product, chemists can rapidly generate a library of new compounds. This approach has been used for other complex natural products from actinomycetes, where new semisynthetic derivatives are created and evaluated for their biological activities. researchgate.net For example, a demethylated derivative of this compound, named Benzastatin J, has been produced through controlled fermentation of Streptomyces nitrosporeus. bioresearch.ro

A key strategy in semisynthesis is the introduction of diverse functional groups to probe their effect on biological activity. This can involve modifications at various positions of the this compound molecule. For instance, the aromatic ring, the nitrogen of the heterocycle, and the hydroxyl groups on the side chain are all potential sites for chemical modification. Techniques such as acylation, alkylation, and etherification can be employed to introduce a wide range of functionalities, thereby altering properties like solubility, stability, and target interaction.

Chemoenzymatic and Synthetic Biology Methods for Benzastatin Production

Harnessing the power of enzymes and engineered microorganisms provides a powerful alternative to purely chemical synthesis for producing benzastatins and their analogues. hznu.edu.cnresearchgate.netscispace.com

The biosynthetic gene cluster for benzastatins has been identified and studied, revealing the enzymatic machinery responsible for its assembly. nih.govacs.org This knowledge is foundational for developing chemoenzymatic and synthetic biology approaches. Key enzymes in the pathway include:

BezA : A methyltransferase that catalyzes the methylation of a geranyl pyrophosphate (GPP) precursor at the C6 position. hznu.edu.cntandfonline.com This is a distinct reaction, as BezA specifically utilizes GPP and not other prenyl diphosphates like FPP or DMAPP. hznu.edu.cn

BezC : A cytochrome P450 enzyme that hydroxylates the methylated GPP intermediate. tandfonline.comnih.gov

BezE : Another crucial cytochrome P450 that performs an unprecedented cyclization reaction to form the indoline and tetrahydroquinoline scaffolds. nih.govacs.orgtandfonline.com The proposed mechanism involves the formation of an iron nitrenoid, subsequent nitrene transfer to create an aziridine (B145994) ring, and then a nucleophilic ring-opening to yield the final heterocyclic core. nih.govacs.orgosti.gov This discovery of a natural P450 nitrene transferase highlights the diverse catalytic capabilities of these enzymes. nih.govacs.org

Other enzymes : The pathway also involves enzymes like BezJ (an N-oxygenase) and BezG (an acetyltransferase) that are required for the cyclization step. nih.govtandfonline.com

By expressing these biosynthetic genes in a heterologous host like Streptomyces lividans or even E. coli, it is possible to produce benzastatins. nih.govnih.govacs.org This synthetic biology platform allows for the generation of novel analogues by feeding precursor molecules that are structurally different from the natural substrates. acs.orgsci-hub.se Furthermore, the substrate promiscuity of enzymes like prenyltransferases can be leveraged in chemoenzymatic systems to create new-to-nature compounds. nih.gov For example, engineered P450s and other enzymes can be used in a stepwise or cascade fashion to perform selective C-H functionalization on complex molecular scaffolds. osti.govrochester.edu

Engineered Enzymes for Selective Transformations

The quest for novel bioactive compounds and efficient synthetic pathways has led researchers to harness the power of enzymes, nature's catalysts. In the context of complex molecules like this compound, engineered enzymes, particularly from the cytochrome P450 superfamily, have become invaluable tools for achieving highly selective chemical transformations that are often difficult to accomplish with traditional synthetic chemistry. nih.govnih.gov These biocatalysts offer exceptional control over regio- and stereoselectivity. nih.gov

A key enzyme in the natural biosynthesis of benzastatins is a cytochrome P450 known as BezE. nih.govresearchgate.net Studies have revealed that BezE catalyzes an unusual cyclization reaction to form the core scaffold of benzastatins. This process is believed to involve the formation of a highly reactive iron-nitrenoid intermediate. nih.govnih.govnih.gov This natural mechanism has inspired the engineering of other P450 enzymes to perform new-to-nature nitrene transfer reactions. osti.gov For instance, researchers have successfully repurposed cytochrome P450s from Bacillus megaterium (P450BM3) to catalyze selective C-H amination and amidation reactions. nih.govphysicsworld.com By providing these engineered enzymes with substrates containing a nitrene precursor, inspired by the benzastatin biosynthetic intermediate, scientists have been able to synthesize various lactams, which are important structural motifs in many pharmaceuticals. physicsworld.com

The engineering process involves modifying the enzyme's active site to accommodate new substrates and to control the reaction's outcome. acs.org These engineered heme proteins can activate substrates containing azides to catalyze intramolecular C-H amination, aziridination, and other transformations mediated by an electrophilic iron-nitrenoid intermediate. nih.govnih.gov This strategy not only provides a pathway to novel this compound analogs but also expands the general toolbox of synthetic biology for creating complex molecules. nih.gov

Directed Evolution for Tailored Biosynthesis

Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to create enzymes with new or enhanced functions. osti.govresearchgate.net This method, for which Frances Arnold was awarded the Nobel Prize in Chemistry, involves iterative cycles of gene mutagenesis, expression, and screening to identify enzyme variants with desired properties. physicsworld.comosti.gov This approach has been instrumental in tailoring enzymes for the specific biosynthesis of complex molecules and their analogs. caltech.edu

The development of P450BM3 variants is a prime example of directed evolution's success. physicsworld.com Starting with a parent enzyme that showed minimal activity for a desired reaction, researchers introduce mutations to create a library of variants. physicsworld.comosti.gov These variants are then screened for improved performance, such as higher catalytic efficiency or altered selectivity. osti.gov Through this process, P450 enzymes have been evolved to catalyze reactions not known in nature, such as carbene and nitrene insertions into C-H bonds. caltech.eduacs.org

Inspired by the function of BezE in benzastatin biosynthesis, directed evolution has been used to engineer P450BM3 to perform intramolecular C-H amidation, yielding specific β-, γ-, and δ-lactams from a single substrate. physicsworld.com By creating different enzyme variants (e.g., LSb, LSg, and LSsp3), it was possible to control which C-H bond on a precursor molecule was targeted, thus dictating the ring size of the resulting lactam product. physicsworld.com This demonstrates the remarkable ability of directed evolution to fine-tune an enzyme's active site to achieve highly specific and tailored biosynthetic outcomes, opening avenues for creating novel this compound derivatives with customized structures. caltech.eduacs.org

Structure-Activity Relationship (SAR) Studies Through Chemical Synthesis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. mdpi.comnih.gov The process involves the systematic synthesis of analogs, or derivatives, of a lead compound like this compound. nih.gov Each modification, whether it's the addition, removal, or alteration of a functional group, is designed to probe the molecule's interaction with its biological target. mdpi.com The resulting analogs are then tested for biological activity, and the data is used to build a model that helps in designing more potent and selective compounds. nih.gov

The insights gained from SAR studies are invaluable for lead optimization. fiveable.me For instance, by identifying which parts of the this compound molecule are essential for its activity and which can be modified, chemists can improve properties such as potency and target specificity. nih.gov These studies have been successfully applied to numerous natural products, including the combretastatins, where modifications to the core structure led to the identification of analogs with potent anticancer activity. nih.gov

Elucidation of Key Pharmacophores for Specific Activities

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger or block its biological response. fiveable.menih.gov It is an abstract concept, not a real molecule, that represents the key features a series of active compounds have in common. researchgate.netnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. nih.gov

For the benzastatin family, the core pharmacophore is derived from its unique biosynthesis. The structure is built from a modified p-aminobenzoic acid (PABA) unit and a geranyl moiety. nih.gov A critical step is the P450-mediated cyclization, which forms either a tetrahydroquinoline or an indoline bicyclic system. nih.govgrowingscience.com This rigid scaffold, along with the specific placement of substituents from the geranyl chain, constitutes the primary pharmacophore. The precise three-dimensional arrangement of these components is crucial for binding to target enzymes or receptors. nih.govnih.gov For example, theoretical studies on a benzastatin derivative suggest that the nitrogen atom of the core ring structure acts as a nucleophile, attacking the electrophilic carbons of the geranyl-derived epoxide to form the final ring system, highlighting the electronic features essential for its formation and likely its biological interactions. growingscience.com

Modulating Biological Activity through Structural Modifications

Modifying the chemical structure of this compound and its relatives can have a profound impact on their biological activity. SAR studies allow for a systematic investigation of these effects. nih.gov A clear and compelling example within the benzastatin family is the comparison of Benzastatin C and Benzastatin D. researchgate.net

Benzastatin C, which possesses a chlorine atom on its tetrahydroquinoline core, exhibits significant antiviral activity against Herpes Simplex Virus (HSV-1 and HSV-2) and Vesicular Stomatitis Virus (VSV). researchgate.net In stark contrast, Benzastatin D, which is the corresponding dechlorinated analog, shows no antiviral activity. researchgate.net This stark difference in efficacy strongly indicates that the chlorine moiety is a critical component of the pharmacophore for antiviral action. The substitution of the chlorine atom with a hydroxyl group completely abrogates this specific activity, demonstrating how a single, targeted structural modification can act as a switch for a particular biological function. researchgate.net Similarly, in other natural product families, modifications to side chains, such as the length of an isoprenyl group, have been shown to significantly enhance binding affinity and bioactivity. researchgate.net These findings underscore the power of chemical synthesis to create analogs that can be used to fine-tune the biological profile of a natural product. nih.gov

Table of Compounds

| Compound Name | Core Scaffold | Key Structural Features |

| This compound | Aminobenzamide | Geranyl-derived side chain |

| Benzastatin C | Tetrahydroquinoline | Contains a chlorine atom |

| Benzastatin D | Tetrahydroquinoline | Dechlorinated analog of Benzastatin C (hydroxyl group instead of chlorine) |

| P450BM3 | Cytochrome P450 Enzyme | Engineered for selective C-H functionalization |

| BezE | Cytochrome P450 Enzyme | Natural enzyme in benzastatin biosynthesis, catalyzes cyclization |

Computational and Theoretical Investigations of Benzastatin B

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the reactivity and the mechanism of intramolecular cyclization of a Benzastatin B derivative. growingscience.comgrowingscience.com

One such theoretical study utilized DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set to explore the chemical reactivity and selectivity of the intramolecular reaction. growingscience.com The optimized geometry of the benzastatin derivative was determined, and various global reactivity indices were calculated to understand its chemical behavior. growingscience.com These indices provide quantitative measures of the molecule's stability, hardness, and electrophilicity.

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | -6.23 |

| Energy of LUMO | -1.45 |

| Energy Gap (ΔE) | 4.78 |

| Ionization Potential (IP) | 6.23 |

| Electron Affinity (EA) | 1.45 |

| Electronegativity (χ) | 3.84 |

| Chemical Hardness (η) | 2.39 |

| Chemical Softness (S) | 0.20 |

| Electrophilicity Index (ω) | 3.08 |

Data sourced from a DFT study on a Benzastatin derivative. growingscience.com

Furthermore, the study investigated the potential energy surface for two different regioisomeric reaction pathways of the intramolecular cyclization. growingscience.com In the gas phase, the transition state leading to one product (P2) was found to be 3.0 kcal/mol lower in energy than the alternative path, indicating it is the kinetically favored product. The P2 product was also thermodynamically more stable by 3.1 kcal/mol. growingscience.com The inclusion of a solvent model for N,N-Dimethylformamide (DMF) showed only slight changes in the energy profile. growingscience.com Analysis of the Electron Localization Function (ELF) was also used to study the formation of new bonds during the cyclization process. growingscience.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying chemical reactions within large biological systems like enzymes. mpg.denih.gov In this approach, the chemically active region (e.g., the substrate and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. mpg.denih.gov This partitioning allows for the accurate modeling of electronic rearrangements during a reaction while still accounting for the influence of the entire protein environment. nih.gov